molecular formula C25H27N3O6S B2561456 N-(3,5-dimethoxyphenyl)-2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl]sulfanyl}acetamide CAS No. 872207-50-6

N-(3,5-dimethoxyphenyl)-2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl]sulfanyl}acetamide

Cat. No.: B2561456
CAS No.: 872207-50-6
M. Wt: 497.57
InChI Key: JWKSEBXNMPMNJG-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl]sulfanyl}acetamide: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl]sulfanyl}acetamide typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Core Structure: The core structure of the compound is synthesized through a series of cyclization reactions. This involves the use of starting materials such as 3,5-dimethoxybenzaldehyde and ethyl acetoacetate, which undergo condensation and cyclization to form the tricyclic core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction. This step requires the use of a thiol reagent, such as ethanethiol, under basic conditions.

    Attachment of the Acetamide Group: The final step involves the attachment of the acetamide group through an amide coupling reaction. This is typically achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group, followed by reaction with the amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[740

    Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent, particularly in the treatment of cancer or infectious diseases.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound could be used as a probe to study various biological processes, such as enzyme activity or protein-protein interactions.

Mechanism of Action

The mechanism by which N-(3,5-dimethoxyphenyl)-2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl]sulfanyl}acetamide exerts its effects is likely to involve multiple molecular targets and pathways. For example, the compound could interact with specific enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethoxyphenyl)-2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl]sulfanyl}acetamide is unique due to its complex structure, which combines multiple functional groups and a tricyclic core. This complexity provides a wide range of potential reactivity and applications that may not be present in simpler compounds.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6S/c1-4-33-11-7-10-28-24(30)23-22(19-8-5-6-9-20(19)34-23)27-25(28)35-15-21(29)26-16-12-17(31-2)14-18(13-16)32-3/h5-6,8-9,12-14H,4,7,10-11,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKSEBXNMPMNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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